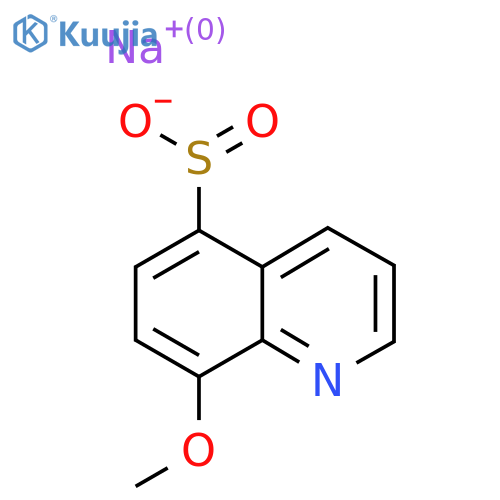Cas no 2137984-69-9 (Sodium 8-methoxyquinoline-5-sulfinate)

2137984-69-9 structure
商品名:Sodium 8-methoxyquinoline-5-sulfinate
Sodium 8-methoxyquinoline-5-sulfinate 化学的及び物理的性質
名前と識別子
-
- 2137984-69-9
- sodium 8-methoxyquinoline-5-sulfinate
- EN300-722721
- Sodium 8-methoxyquinoline-5-sulfinate
-
- インチ: 1S/C10H9NO3S.Na/c1-14-8-4-5-9(15(12)13)7-3-2-6-11-10(7)8;/h2-6H,1H3,(H,12,13);/q;+1/p-1
- InChIKey: MTIOLIDPQKPTSQ-UHFFFAOYSA-M
- ほほえんだ: S(C1=CC=C(C2C1=CC=CN=2)OC)(=O)[O-].[Na+]
計算された属性
- せいみつぶんしりょう: 245.01225857g/mol
- どういたいしつりょう: 245.01225857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 254
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.5Ų
Sodium 8-methoxyquinoline-5-sulfinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-722721-2.5g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
| Enamine | EN300-722721-0.25g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
| Enamine | EN300-722721-10.0g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 | |
| Enamine | EN300-722721-0.05g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
| Enamine | EN300-722721-1.0g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
| Enamine | EN300-722721-5.0g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
| Enamine | EN300-722721-0.5g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 0.5g |
$699.0 | 2025-03-12 | |
| Enamine | EN300-722721-0.1g |
sodium 8-methoxyquinoline-5-sulfinate |
2137984-69-9 | 95.0% | 0.1g |
$640.0 | 2025-03-12 |
Sodium 8-methoxyquinoline-5-sulfinate 関連文献
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
2137984-69-9 (Sodium 8-methoxyquinoline-5-sulfinate) 関連製品
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)
- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
